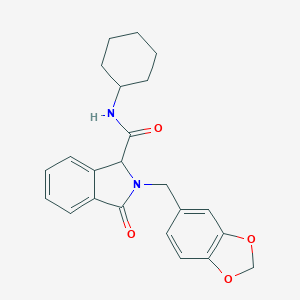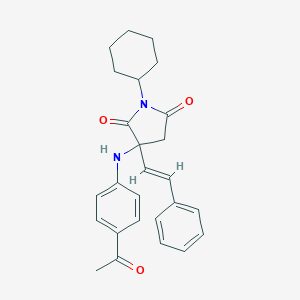![molecular formula C20H19NO2S2 B293220 N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, also known as MPTS, is a chemical compound that has gained attention in scientific research due to its unique properties. MPTS is a sulfonium salt that can be synthesized using a simple and efficient method.
Mecanismo De Acción
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene works by reacting with thiols to form a fluorescent adduct. The reaction involves the transfer of an electron from the thiol to the sulfonium group of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene, resulting in the formation of a stable adduct. The fluorescence of the adduct can be detected using a fluorescence spectrometer. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been found to have minimal toxicity towards cells and tissues. Its high selectivity for thiols makes it an ideal probe for the detection of thiols in biological systems. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been shown to bind to proteins, which can affect their function. This property of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been exploited in the study of protein-ligand interactions and enzyme kinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has several advantages for lab experiments. Its synthesis method is simple and efficient, and it can be easily purified. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has a high selectivity for thiols and is not reactive towards other biological molecules, making it an ideal probe for the detection of thiols in biological systems. However, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has some limitations. Its fluorescence is pH-dependent, which can affect its sensitivity and selectivity. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is sensitive to oxygen, which can quench its fluorescence.
Direcciones Futuras
There are several future directions for the study of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene. One direction is the development of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene derivatives with improved properties, such as increased selectivity and sensitivity. Another direction is the use of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene in the study of protein-protein interactions and protein conformational changes. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be used in the study of oxidative stress and redox signaling in cells. Overall, the unique properties of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene make it a promising compound for scientific research in various fields.
Métodos De Síntesis
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzene-1,2-dithiol with 2-methylphenyl iodide in the presence of a base. The resulting product is then treated with dimethylsulfate to form the sulfonium salt. The synthesis method of N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene is advantageous as it is easy to perform, involves readily available reagents, and produces high yields of the product.
Aplicaciones Científicas De Investigación
N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been extensively studied for its scientific research applications. One of its main applications is in the field of biochemistry, where it is used as a fluorescent probe for the detection of thiols. N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has also been used in the study of protein-ligand interactions and enzyme kinetics. Additionally, N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Fórmula molecular |
C20H19NO2S2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(NZ)-4-methyl-N-[(2-methylphenyl)-phenyl-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-16-12-14-19(15-13-16)25(22,23)21-24(18-9-4-3-5-10-18)20-11-7-6-8-17(20)2/h3-15H,1-2H3 |
Clave InChI |
OCEOKSRLEDBGRQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C2=CC=CC=C2)\C3=CC=CC=C3C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=CC=C2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)